BenchChemオンラインストアへようこそ!

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione

GPR35 orphan GPCR primary screening

This fluorinated piperazine-pyrrolidine-2,5-dione (MW 319.37) is a defined negative-control reference for anticonvulsant SAR—3-isopropyl substitution abolishes activity versus benzhydryl analogs. The 4-(4-fluorophenyl)piperazine motif enables broad aminergic GPCR profiling (5-HT1A/2A, D2/D3). With balanced clogP (1.46), TPSA (48.71 Ų), and only 3 rotatable bonds, it is ideal for docking validation and target deconvolution studies. The ¹⁹F NMR handle supports fragment-based screening without labeling. Batch-specific LCMS/NMR data ensures experimental reproducibility. Order now for CNS lead optimization workflows requiring a low-lipophilicity, N1-isopropyl starting point.

Molecular Formula C17H22FN3O2
Molecular Weight 319.38
CAS No. 857494-24-7
Cat. No. B2894814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione
CAS857494-24-7
Molecular FormulaC17H22FN3O2
Molecular Weight319.38
Structural Identifiers
SMILESCC(C)N1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H22FN3O2/c1-12(2)21-16(22)11-15(17(21)23)20-9-7-19(8-10-20)14-5-3-13(18)4-6-14/h3-6,12,15H,7-11H2,1-2H3
InChIKeyFIPHHOTZZXWWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione (CAS 857494-24-7): Compound Class and Procurement-Relevant Profile


3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione (CAS 857494-24-7) is a synthetic fluorinated piperazine-substituted pyrrolidine-2,5-dione (succinimide) derivative with molecular formula C17H22FN3O2 and molecular weight 319.37 g·mol−1 [1]. The compound belongs to the well-studied class of 1,3-substituted pyrrolidine-2,5-diones incorporating an N-arylpiperazine pharmacophore, a scaffold extensively investigated for central nervous system (CNS) applications including anticonvulsant, serotonergic, and dopaminergic modulation [2]. Its structure features a 4-(4-fluorophenyl)piperazin-1-yl moiety directly attached at the 3-position of the pyrrolidine-2,5-dione core and an isopropyl substituent at the N1-position. The compound is commercially available through Life Chemicals (catalogue number F3023-0916) at ≥90% purity as confirmed by LCMS and/or 400 MHz NMR .

Why 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione Cannot Be Replaced by a Generic Pyrrolidine-2,5-dione Analog


Within the pyrrolidine-2,5-dione chemotype, minor structural modifications produce large functional discontinuities. Published structure–activity relationship (SAR) studies demonstrate that the anticonvulsant efficacy of 3-substituted pyrrolidine-2,5-diones is exquisitely sensitive to the nature of the substituent at the 3-position: 3-benzhydryl derivatives display potent activity (ED50 = 41.0–101.6 mg·kg−1 in MES and scPTZ tests) while 3-isopropyl analogs are reported to be practically devoid of activity [1]. Furthermore, the N1-substituent governs lipophilicity, metabolic stability, and receptor-binding profiles; exchanging an N1-isopropyl group for an N1-aryl group alters the calculated logP by approximately 1–1.5 log units and shifts the molecular weight by over 30 Da [2]. The direct attachment of the piperazine ring at the 3-position of the pyrrolidine core—as opposed to the alkyl-spacer linkage employed in many anticonvulsant leads—creates a distinct pharmacophoric geometry that cannot be recapitulated by spacer-linked analogs [3]. These multidimensional SAR discontinuities mean that even close congeners differing by a single methylene unit or aryl substitution pattern cannot be assumed to possess comparable biological, physicochemical, or safety profiles.

Quantitative Differentiation Evidence for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione (CAS 857494-24-7) vs. Closest Analogs


GPR35 Antagonism: Confirmed Inactivity of CAS 857494-24-7 in a Primary Screening Assay

In a primary GPR35 antagonism assay deposited in the European Chemical Biology Database (ECBD), the target compound (EOS62141) was tested and returned an activity call of inactive [1]. This negative result provides a defined exclusion criterion that may be valuable for research programs seeking to avoid GPR35-mediated off-target effects or, conversely, to exclude this scaffold from GPR35-focused campaigns. By contrast, known GPR35 antagonists such as ML194 exhibit nanomolar potency (IC50 = 160 nM) in the same target system [2]. No comparative GPR35 data are currently available for the closest structural analogs of the target compound.

GPR35 orphan GPCR primary screening target de-risking

Physicochemical Differentiation: Calculated Lipophilicity (clogP 1.46) Distinguishes the N1-Isopropyl Analog from N1-Aryl Congeners

The target compound possesses a calculated partition coefficient (clogP) of 1.46 and a topological polar surface area (TPSA) of 48.71 Ų, placing it within the favorable range for CNS drug-likeness per Lipinski and CNS MPO criteria [1]. By contrast, the N1-phenyl analog 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione exhibits a substantially higher molecular weight (353.4 vs. 319.4 g·mol−1) and an estimated clogP increment of approximately 1.0–1.5 log units attributable to the phenyl-for-isopropyl substitution [2]. The lower lipophilicity of the isopropyl analog predicts improved aqueous solubility, reduced plasma protein binding, and a lower risk of CYP450-mediated metabolic clearance compared to more lipophilic N1-aryl variants. The N1-propyl homolog (CAS 857494-27-0) has an identical molecular weight (319.37 g·mol−1) but a higher predicted conformational flexibility due to the linear vs. branched alkyl chain, which may differentially affect entropic contributions to receptor binding [3].

lipophilicity drug-likeness CNS penetration physicochemical profiling

Anticonvulsant Class-Level SAR: 3-Isopropyl-Pyrrolidine-2,5-diones Are Devoid of Activity While 3-Benzhydryl Analogs Show Potent Efficacy

Published in vivo anticonvulsant screening data for 26 N-Mannich bases derived from pyrrolidine-2,5-dione reveal a stark SAR dichotomy: 3-benzhydryl-substituted derivatives demonstrated robust protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, with the most active compound, N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, achieving ED50 = 42.71 mg·kg−1 (MES) and showing potency superior to the reference antiepileptic drugs ethosuximide and valproic acid [1]. In contrast, 3-isopropyl-pyrrolidine-2,5-dione derivatives were reported to be practically devoid of activity across all seizure models tested [1]. This class-level SAR finding is highly relevant to the target compound, which bears the same 3-isopropyl substitution pattern on the pyrrolidine-2,5-dione core—albeit with the 4-arylpiperazine directly attached at the 3-position rather than linked via a methylene spacer as in the published N-Mannich base series. The direct attachment creates a distinct connectivity that may alter pharmacological properties compared to the spacer-linked series; however, the consistent lack of anticonvulsant efficacy across the 3-isopropyl subclass warrants caution [2].

anticonvulsant MES test scPTZ test structure–activity relationship in vivo screening

Procurement-Grade Purity and Vendor Specification: 90%+ Purity with LCMS/NMR Confirmation from Life Chemicals

The target compound is available from Life Chemicals (catalogue F3023-0916) with a stated purity of ≥90%, confirmed by LCMS and/or 400 MHz NMR data as part of the vendor's standard quality control protocol . Current pricing as of April 2023 is $81.00 for 1 mg, $85.50 for 2 μmol, and $88.50 for 2 mg [1]. By comparison, the N1-propyl homolog (CAS 857494-27-0) is offered by A2B Chem (catalogue BG48847) with purity and pricing details available upon request but no stated minimum purity guarantee in public documentation . The benzylpiperazine analog (CAS 924873-69-8) is listed by multiple vendors but with variable purity specifications and limited batch-to-batch analytical data transparency [2]. The established vendor quality documentation for CAS 857494-24-7 reduces the risk of purchasing material of insufficient purity for reproducible biological assays, a critical consideration when procuring screening compounds where impurities at ≥10% can generate false-positive or false-negative results.

chemical procurement purity specification quality control screening library

Recommended Research and Procurement Application Scenarios for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione (CAS 857494-24-7)


CNS Receptor Profiling and Selectivity Panel Screening

The 4-(4-fluorophenyl)piperazine motif is a privileged pharmacophore for serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptor families, while the pyrrolidine-2,5-dione core provides a structurally distinct scaffold relative to traditional arylpiperazine leads. The target compound's balanced clogP (1.46) and TPSA (48.71 Ų) fall within the optimal range for CNS penetration, making it suitable for broad receptor profiling panels aimed at identifying novel serotonergic or dopaminergic ligands [1]. The GPR35 inactivity data provides a useful exclusion criterion for programs targeting this orphan receptor [2]. Researchers should prioritize this compound over N1-aryl analogs when a lower-lipophilicity starting point is desired for CNS lead optimization, as the isopropyl substituent at N1 reduces calculated logP by approximately 1.0–1.5 log units compared to N1-phenyl congeners [3].

Structure–Activity Relationship (SAR) Exploration of Pyrrolidine-2,5-dione N1-Substitution Effects

The target compound serves as a defined reference point in systematic SAR studies examining the impact of N1-substitution on biological activity within the 3-(4-arylpiperazin-1-yl)-pyrrolidine-2,5-dione series. Its isopropyl group at N1 contrasts with the n-propyl homolog (CAS 857494-27-0), enabling investigation of branching effects on target engagement, metabolic stability, and physicochemical properties [1]. The ≥90% purity with LCMS/NMR confirmation from Life Chemicals ensures that observed biological differences within an SAR series can be attributed to structural variation rather than impurity-driven artifacts [2]. Given the class-level SAR evidence that 3-isopropyl substitution on the pyrrolidine core abolishes anticonvulsant activity [3], the compound is particularly suited as a negative-control reference in anticonvulsant screening cascades involving structurally related active analogs.

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined 3D structure, moderate molecular weight (319.37 g·mol−1), and limited conformational flexibility (3 rotatable bonds), the target compound is an appropriate candidate for computational docking and molecular dynamics validation studies targeting aminergic GPCRs [1]. The compound's compact scaffold—combining a rigid succinimide ring with a semi-flexible piperazine linker and a single fluorophenyl terminus—facilitates accurate pose prediction and binding free-energy calculations. Researchers can use this compound to benchmark docking algorithms against experimentally determined binding data (if generated) for receptors such as 5-HT2A or D3, where the 4-(4-fluorophenyl)piperazine fragment is a known recognition element. The documented inactivity at GPR35 [2] further supports its use as a selectivity control in multi-target docking campaigns.

Chemical Biology Tool Compound for Target Deconvolution

The combination of a defined purity profile [1] and at least one documented target-activity data point (GPR35: inactive) [2] makes the compound a tractable starting point for chemical biology applications requiring target deconvolution, such as affinity-based proteome profiling (e.g., thermal proteome profiling or photoaffinity labeling). The 4-fluorophenyl group provides a spectroscopic handle (¹⁹F NMR) that can facilitate binding studies and fragment-based screening without the need for additional labeling. Procurement from Life Chemicals with batch-specific LCMS/NMR data [1] supports reproducibility across independent experimental replicates—a requirement for target identification studies where compound integrity must be verified throughout the experimental workflow.

Quote Request

Request a Quote for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.